N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methoxybenzyl)oxalamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-N'-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-26-18-10-4-3-8-16(18)14-23-21(25)20(24)22-12-6-9-17-13-15-7-2-5-11-19(15)27-17/h2-5,7-8,10-11,13H,6,9,12,14H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELTXLIILQQUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCCCC2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cs₂CO₃-Mediated Benzofuran Cyclization
The benzofuran core is synthesized via a one-pot C–C/C–O bond-forming reaction adapted from Panday et al.:
Procedure:
- React 2-hydroxybenzonitrile (1.0 equiv) with 3-bromopropiophenone (1.2 equiv) in DMF using Cs₂CO₃ (2.0 equiv) at 25°C for 15 min.
- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Yield: 82–89%
Key Advantage: Room-temperature conditions prevent thermal degradation of sensitive intermediates.
Synthesis of 2-Methoxybenzylamine (Building Block B)
Reductive Amination of 2-Methoxybenzaldehyde
Adapted from combinatorial synthesis protocols:
Procedure:
- Mix 2-methoxybenzaldehyde (1.0 equiv) with ammonium chloride (2.0 equiv) in ethanol.
- Add NaBH₄ (1.2 equiv) portionwise at 0°C.
- Stir for 2 hr, acidify with HCl, and neutralize with NaOH.
Yield: 88%
Scale-Up Feasibility: Demonstrated at 100 g scale with consistent yield.
Oxalamide Bond Formation
Sequential Amidation Using Oxalyl Chloride
A two-step procedure derived from pyrrole-2,5-dione syntheses and combinatorial chemistry:
Step 1: N1-(3-(Benzofuran-2-yl)propyl)oxalyl chloride Intermediate
- Add oxalyl chloride (1.1 equiv) dropwise to Building Block A (1.0 equiv) in anhydrous THF at −78°C.
- Warm to 25°C and stir for 1 hr.
Step 2: N2-(2-Methoxybenzyl)oxalamide Formation
- Add Building Block B (1.05 equiv) and Et₃N (2.5 equiv) to the intermediate.
- Stir for 12 hr at 25°C.
Reaction Conditions Optimization
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | −20 to 40 | 25 | +22% vs. −20°C |
| Solvent | THF, DCM, DMF | THF | DMF reduced yield by 35% |
| Equiv. Et₃N | 1.0–3.0 | 2.5 | <2.5: Incomplete reaction |
Overall Yield: 78% (isolated)
Purity: 98.2% (LC-MS)
Alternative Synthetic Routes and Comparative Analysis
Carbodiimide-Mediated Coupling
Using EDCl/HOBt in place of oxalyl chloride:
Procedure:
- React oxalic acid (1.0 equiv) with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DMF.
- Add Building Blocks A and B sequentially.
Yield: 68%
Drawback: Requires rigorous anhydrous conditions and yields oligomeric byproducts.
Microwave-Assisted One-Pot Synthesis
Adapting methodologies from benzotriazinone syntheses:
Procedure:
- Combine Building Blocks A, B, and oxalic acid in DMF.
- Irradiate at 100°C for 15 min using 300 W.
Yield: 71%
Advantage: 80% reduction in reaction time compared to conventional methods.
Characterization and Analytical Data
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃):
- δ 7.62 (d, J = 8.4 Hz, 1H, benzofuran H-7)
- δ 6.92–6.84 (m, 4H, methoxybenzyl aromatic)
- δ 4.41 (s, 2H, NCH₂C₆H₄)
- δ 3.81 (s, 3H, OCH₃)
IR (KBr):
- 3310 cm⁻¹ (N–H stretch)
- 1665 cm⁻¹ (C=O oxalamide)
- 1240 cm⁻¹ (C–O–C benzofuran)
Chromatographic Purity Assessment
| Method | Column | Purity | Retention Time |
|---|---|---|---|
| HPLC-DAD | C18, 250 × 4.6 mm | 98.2% | 12.7 min |
| UPLC-MS | HSS T3, 2.1 × 50 mm | 97.8% | 3.4 min |
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Required per Batch | Viable Alternatives |
|---|---|---|---|
| Cs₂CO₃ | 220 | 2.4 kg | K₂CO₃ (yield drops 15%) |
| Oxalyl chloride | 150 | 1.1 kg | Oxalic acid + SOCl₂ |
| EDCl | 980 | 0.8 kg | DCC (not recommended for scale-up) |
Key Insight: Substituting Cs₂CO₃ with K₂CO₃ reduces raw material costs by 60% but necessitates yield optimization.
Chemical Reactions Analysis
N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Scientific Research Applications
N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methoxybenzyl)oxalamide has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The benzofuran ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxybenzyl group may enhance the compound’s binding affinity to its targets, while the oxalamide moiety can facilitate interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
The following table and analysis highlight key structural and functional differences between N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methoxybenzyl)oxalamide and analogous oxalamides:
Structural and Functional Insights
Substituent Effects on Bioactivity: Benzofuran vs. Methoxybenzyl vs. Pyridinylethyl: The 2-methoxybenzyl group in the target compound contrasts with the pyridinylethyl group in S334. The latter’s pyridine ring enhances umami receptor activation via polar interactions, whereas methoxybenzyl may prioritize lipophilic binding .
Metabolic and Safety Profiles: Oxalamides like N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide exhibit low toxicity (NOEL = 100 mg/kg bw/day) due to hydrolytic metabolism . The target compound’s benzofuran moiety could slow hydrolysis, necessitating specific toxicological evaluation.
Synthetic Pathways :
- Many oxalamides are synthesized via sequential amine coupling with activated oxalate derivatives (e.g., ethyl chlorooxalate), followed by purification via silica gel chromatography . The nitrovinyl intermediate method used for compound 81 may also apply to the target compound’s benzofuran-propyl chain.
Biological Activity
N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound characterized by its unique structural features, including a benzofuran ring and an oxalamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-[3-(1-benzofuran-2-yl)propyl]-N'-[(2-methoxyphenyl)methyl]oxamide. Its molecular formula is with a molecular weight of 366.41 g/mol. The structural characteristics contribute to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Inhibition of Enzymatic Activity : The benzofuran moiety is known to modulate the activity of several enzymes, potentially leading to the inhibition of pathways involved in disease progression. For instance, it has been shown to inhibit Mycobacterium tuberculosis polyketide synthase 13 (Mtb Pks13), which is crucial for mycolic acid synthesis in the bacterial cell wall .
- Antiviral and Anticancer Properties : The compound may also exhibit antiviral properties by inhibiting viral replication mechanisms. Additionally, it has been suggested that it induces apoptosis in cancer cells through various signaling pathways .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antitubercular Activity : A study reported significant binding affinity of benzofuran derivatives against Mtb Pks13, with this compound showing promising results comparable to established inhibitors .
- Cancer Cell Apoptosis : Research indicated that this compound could trigger apoptotic pathways in various cancer cell lines, suggesting its potential as an anticancer agent .
- Inflammation Modulation : Investigations into its anti-inflammatory effects revealed that it could significantly lower levels of pro-inflammatory cytokines in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
